Copper phthalocyanine
Description
Properties
CAS No. |
26893-93-6 |
|---|---|
Molecular Formula |
C32H16CuN8 |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
InChI Key |
VVOLVFOSOPJKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |
density |
1.62 g/cm³ |
physical_description |
Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline] BRIGHT BLUE CRYSTALS. |
solubility |
Solubility in water: none |
Origin of Product |
United States |
Preparation Methods
Copper phthalocyanine can be synthesized through various methods. One common synthetic route involves the reaction of phthalonitrile with a copper salt, such as anhydrous copper(II) chloride, in the presence of a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and a solvent like bis(2-methoxyethyl) ether (diglyme). The reaction mixture is heated under reflux at around 160°C for approximately 2 hours . Industrial production methods often involve similar processes but on a larger scale, ensuring the stability and purity of the final product .
Chemical Reactions Analysis
Phthalic Anhydride Route
An alternative method uses phthalic anhydride, urea, copper salts, and ammonium molybdate (catalyst):
This pathway often yields crude CuPc with higher impurity levels compared to the phthalonitrile method .
Stability and Decomposition in Acidic Media
CuPc exhibits exceptional stability in non-oxidizing acids but decomposes in hot concentrated H₂SO₄. Kinetic studies reveal substituent-dependent dissociation rates:
| Compound | (379 K) | Activation Energy (kJ/mol) | Reaction Order () |
|---|---|---|---|
| CuPc(3-NO₂)₄ | 0.18 | 158 | 6.4 |
| CuPc(4-COOH)₄ | 6.9 | 172 | 3.2 |
| CuPc(4,5-COOH)₈ | 7.6 | 231 | 3.6 |
Mechanism : Dissociation follows a protonation-dependent pathway:
Electron-withdrawing substituents (e.g., NO₂) increase stability by reducing electron density on the macrocycle .
CO Oxidation Catalysis
CuPc-derived CuO/graphite composites exhibit high activity for CO oxidation:
| Catalyst | Intrinsic Activity (mmol CO/g CuO/s) | Light-Off Temperature (°C) |
|---|---|---|
| CuPc/graphite (calcined) | 0.12 | 200 |
| CuO/γ-Al₂O₃ | 0.091 | 220 |
The catalytic cycle involves a Mars-van Krevelen mechanism, where lattice oxygen from CuO reacts with CO, regenerated by gas-phase O₂ .
Photoelectrochemical Water Oxidation
CuPc/TiO₂ nanorod arrays act as co-catalysts for water oxidation:
Key performance metrics:
Reactivity with Chlorosulfonic Acid
Rapid addition of CuPc to chlorosulfonic acid triggers violent HCl evolution:
Safety Note : Exothermicity and gas release necessitate controlled addition to prevent explosive reactions .
Polymorphism and Solvent Interactions
CuPc crystallizes in α, β, γ, η, and χ phases. The α-phase (metastable) has Cu-Cu spacing of 3.8 Å, while the β-phase (stable) spans 4.8 Å. Solvent interactions:
Thermal and Oxidative Stability
CuPc decomposes above 580°C under inert conditions. In air, oxidative degradation begins at 400°C, forming CuO and gaseous byproducts. TGA data for CuPc/graphite composites:
| Cu Loading (wt.%) | Onset Oxidation Temp. (°C) | Mass Loss (%) |
|---|---|---|
| 3.5 | 320 | 45 |
| 0.8 | 410 | 12 |
Graphite destabilization correlates with CuPc loading due to disrupted π-π interactions .
Scientific Research Applications
Industrial Applications
Dyes and Pigments
CuPc is widely used as a dye and pigment in various industries, particularly in textiles and printing. Its vivid blue color and excellent lightfastness make it suitable for high-quality inks and coatings. The compound is also utilized in inkjet printers as a cyan dye, specifically CI Direct Blue 86, due to its stable properties under light exposure .
Organic Electronics
CuPc's role in organic electronics is significant. It is employed in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The compound's ability to facilitate charge transport makes it an ideal candidate for these applications. Recent studies have shown that modifying CuPc structures can enhance its photoelectric properties, leading to improved performance in solar cells .
Sensor Technologies
Gas Sensors
CuPc has been developed into sensitive gas sensors for detecting nitrogen dioxide (NO2) and humidity. A notable advancement involves the fabrication of three-dimensional porous CuPc films that exhibited a relative response of 12,942% to 20 ppm NO2 gas, with rapid response and recovery times . This demonstrates CuPc's potential in environmental monitoring applications.
Humidity Sensors
Research indicates that halogenated forms of CuPc can significantly enhance sensitivity for humidity sensing applications. By incorporating halogens through electrochemical modification, the material's interaction with water molecules improves, allowing it to function effectively in various environmental conditions .
Environmental Remediation
Wastewater Treatment
CuPc has been investigated for its ability to treat industrial wastewater containing dyes. Studies have shown that electrochemical oxidation processes can effectively remove contaminants from wastewater polluted with this compound dyes. For example, a combined method using electrochemical treatment followed by gamma irradiation achieved over 95% removal efficiency for chemical oxygen demand (COD) and color from wastewater samples .
Optical Applications
Nonlinear Optical Devices
CuPc exhibits promising nonlinear optical properties, making it suitable for applications such as optical limiting devices. Research has demonstrated that CuPc derivatives can possess larger excited state absorption cross-sections than their ground state counterparts, which is advantageous for reverse saturable absorption processes . This property is particularly useful in protecting sensitive optical devices from damage due to intense laser pulses.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Dyes and Pigments | Used in textiles and printing as a stable blue dye | Excellent lightfastness and color stability |
| Organic Electronics | Employed in solar cells, OLEDs, and OFETs | Enhanced charge transport properties |
| Gas Sensors | Sensitive detection of gases like NO2 | High response rates and sensitivity |
| Humidity Sensors | Modified forms enhance water interaction for humidity detection | Effective in diverse environmental conditions |
| Environmental Remediation | Treatment of wastewater containing dyes | High removal efficiency for pollutants |
| Nonlinear Optical Devices | Utilized in optical limiting applications | Protects devices from laser damage |
Mechanism of Action
The mechanism of action of copper phthalocyanine involves its ability to interact with various molecular targets and pathways. For example, in catalytic reactions, copper(II) phthalocyanine is reduced to copper(I) phthalocyanine, which then reacts with substrates to form intermediate complexes . In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Copper phthalocyanine is unique among phthalocyanines due to its superior stability and color properties. Similar compounds include:
Lead(II) phthalocyanine: Another metal phthalocyanine with different stability and color properties.
Porphyrins: Naturally occurring compounds with a similar ring structure, such as haem and chlorophyll.
This compound stands out due to its widespread use in industrial applications and its excellent chemical stability.
Biological Activity
Copper phthalocyanine (CuPc) is a synthetic compound widely recognized for its applications in various fields, including dyes, pigments, and as a photosensitizer in photodynamic therapy. Its biological activity has garnered significant attention, particularly concerning its effects on cellular mechanisms and oxidative stress responses. This article explores the biological activity of CuPc, highlighting its mechanisms, effects on different organisms, and implications in therapeutic contexts.
Mechanisms of Biological Activity
CuPc exhibits its biological effects primarily through the generation of reactive oxygen species (ROS) when exposed to light. This photodynamic activity can lead to oxidative stress in cells, which is characterized by an imbalance between ROS production and antioxidant defenses. The following table summarizes key mechanisms through which CuPc influences biological systems:
| Mechanism | Description |
|---|---|
| ROS Generation | Upon light activation, CuPc generates ROS, leading to oxidative damage in cells. |
| Antioxidant Enzyme Modulation | Alters the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase (GR). |
| Cellular Stress Response | Induces stress responses in cells, affecting growth and survival rates in various organisms. |
| Photodynamic Therapy | Utilized in medical applications to selectively destroy malignant cells through ROS generation. |
Effects on Microalgae
Recent studies have demonstrated that water-soluble CuPc derivatives can significantly influence microalgal species such as Chlorella vulgaris and Spirulina platensis. For instance, Tekbaba et al. (2021) reported that CuPc increased SOD and GR activities at low concentrations while decreasing ascorbate peroxidase (APX) activity across various concentrations. The study also noted a reduction in malondialdehyde (MDA) and hydrogen peroxide (H2O2) levels, indicating decreased oxidative stress at specific dosages .
Case Study: Cymbella sp. and Scenedesmus spp.
In another investigation, the impact of CuPc on Cymbella sp. and Scenedesmus quadricauda was assessed. The results indicated that low concentrations of CuPc enhanced SOD activity; however, higher concentrations resulted in decreased enzyme activity due to accumulated oxidative damage . These findings suggest a concentration-dependent effect where low doses may confer protective benefits while high doses could be detrimental.
Antimicrobial Properties
CuPc has been explored for its antimicrobial properties as well. It has been shown to act effectively against various pathogens when utilized as a photosensitizer in photodynamic therapy. The mechanism involves the generation of singlet oxygen, which is highly reactive and capable of damaging cellular components of microorganisms .
Comparative Analysis of Biological Effects
The following table compares the biological effects of CuPc derivatives based on different studies:
| Study | Organism | Concentration Range | Key Findings |
|---|---|---|---|
| Tekbaba et al., 2021 | C. vulgaris | 0.5 - 4 ppb | Increased SOD/GR; decreased APX; reduced MDA/H2O2 levels |
| Fang et al., 2020 | Scenedesmus obliquus | 0.125 - 100 mg/L | Inhibition of antioxidant enzymes; increased oxidative stress |
| Radic et al., 2022 | Various pathogens | Varies | Effective antimicrobial action via singlet oxygen generation |
Conclusions
This compound exhibits significant biological activity through its ability to generate reactive oxygen species and modulate antioxidant enzyme activities. Its effects are highly concentration-dependent, with potential applications in both environmental science—such as controlling algal blooms—and medical fields like photodynamic therapy for cancer treatment.
Future Directions
Further research is needed to elucidate the detailed mechanisms behind CuPc's biological effects and explore its potential therapeutic applications more comprehensively. Studies focusing on long-term exposure effects and the development of more effective derivatives could enhance its utility across various domains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
